molecular formula C14H25NO3 B2554211 Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate CAS No. 2305253-29-4

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate

Cat. No. B2554211
CAS RN: 2305253-29-4
M. Wt: 255.358
InChI Key: MFIBQEKACHQGKM-WJONMLJTSA-N
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Description

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate is a compound that belongs to a class of organic molecules featuring a cyclobutane ring fused with a piperidine ring and substituted with tert-butyl and hydroxy groups. This structure is of interest due to its potential as an intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives have been achieved starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, using techniques such as alkylation, hydroboration, ozonolysis, and reductive amination, yielding enantiomerically pure products . Additionally, other synthetic routes have been developed for bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds and is complementary to piperidine ring systems .

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine derivatives has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction analysis. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been described, with the former adopting a linear shape and the latter an L-shape . The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has also been reported, providing typical bond lengths and angles for this type of compound .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for biologically active compounds like crizotinib and can be synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives have been studied using spectroscopic methods and computational analyses. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and vibrational analysis have been employed to understand the properties of these compounds. For example, the crystal structure, DFT study, and vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been conducted, providing insights into the molecular electrostatic potential and frontier molecular orbitals . Similarly, the properties of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid have been revealed through DFT and physicochemical studies .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of Bifunctional Tert-butyl Compounds : Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with potential for further selective derivation on its rings, providing access to novel compounds that complement piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

  • Synthesis of Piperidine Derivatives : Harmsen et al. (2011) explored the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening, serving as a new scaffold for substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011).

  • Intermediate for Biologically Active Compounds : Kong et al. (2016) synthesized an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, useful in the synthesis of crizotinib and other biologically active compounds (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Enantiopure Derivatives Synthesis : Marin et al. (2004) developed methods for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, demonstrating the utility of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as building blocks for complex molecule synthesis (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

  • Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, characterizing its molecular structure through X-ray diffraction, highlighting the compound's bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

properties

IUPAC Name

tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11/h10-11,15,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBQEKACHQGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate

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